



# Application Notes and Protocols for Safimaltib in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Safimaltib** (formerly JNJ-67856633) is a first-in-class, orally active, and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) protease. MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a central role in the activation of the NF-κB pathway downstream of antigen receptor signaling in lymphocytes.[1][2] Constitutive activation of this pathway is a known driver in several B-cell malignancies, including Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[3] By inhibiting the proteolytic activity of MALT1, **Safimaltib** effectively blocks NF-κB signaling, leading to the suppression of tumor cell proliferation and survival.[3][4]

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a highly valuable preclinical platform. These models largely retain the histological and genetic characteristics of the original tumor, offering a more predictive model for evaluating anti-cancer therapies compared to traditional cell linederived xenografts.[5] This document provides detailed application notes and protocols for the utilization of **Safimaltib** in PDX models of B-cell lymphomas.

## Mechanism of Action: MALT1 Inhibition and the NFκB Signaling Pathway







**Safimaltib** functions as an allosteric inhibitor of the MALT1 protease.[6] In normal B-cell signaling, antigen binding to the B-cell receptor (BCR) initiates a cascade that leads to the formation of the CBM complex. This complex, consisting of CARD11, BCL10, and MALT1, acts as a scaffold to recruit and activate downstream signaling molecules, ultimately leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), targeting it for proteasomal degradation. This releases the NF-κB transcription factor to translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and inflammation.

MALT1's protease activity is crucial for cleaving and inactivating negative regulators of NF-κB signaling, such as A20 and RelB, thereby sustaining the pro-survival signaling.[4] In certain B-cell lymphomas, mutations in components of the BCR signaling pathway, such as CD79b or CARD11, lead to constitutive activation of the CBM complex and chronic NF-κB signaling.[4]

**Safimaltib**, by binding to an allosteric site on MALT1, prevents its proteolytic activity.[6] This leads to the accumulation of MALT1 substrates and a shutdown of the aberrant NF-κB signaling, resulting in apoptosis of the malignant B-cells.





Click to download full resolution via product page

**Figure 1:** Simplified NF-κB signaling pathway and the inhibitory action of **Safimaltib**.



# Data Presentation: Efficacy of Safimaltib in PDX Models

While full, peer-reviewed publications with detailed quantitative data on **Safimaltib** in PDX models are pending, preclinical data presented at scientific conferences have demonstrated its potent anti-tumor activity.

Table 1: Summary of Preclinical Efficacy of Safimaltib in DLBCL PDX Models

| PDX<br>Model | Histology<br>/Subtype | Key<br>Mutations  | Treatmen<br>t | Dosing<br>Schedule                    | Outcome                                             | Citation |
|--------------|-----------------------|-------------------|---------------|---------------------------------------|-----------------------------------------------------|----------|
| LY-24-0064   | DLBCL                 | CARD11-<br>mutant | Safimaltib    | 10, 30, 100<br>mg/kg,<br>p.o., b.i.d. | Dose-<br>dependent<br>tumor<br>growth<br>inhibition | [4]      |
| LY-2298      | DLBCL                 | CD79b-<br>mutant  | Safimaltib    | 10, 30, 100<br>mg/kg,<br>p.o., b.i.d. | Dose-<br>dependent<br>tumor<br>growth<br>inhibition | [4]      |
| OCI-Ly10     | DLBCL<br>(ABC)        | CD79b-<br>mutant  | Safimaltib    | Not<br>specified                      | Potent<br>tumor<br>growth<br>inhibition             | [7]      |

Note: The quantitative tumor growth inhibition data (e.g., %TGI, p-values) from these studies are not yet publicly available in detail. The outcomes are based on descriptive summaries from the cited abstracts.

### **Experimental Protocols**

The following protocols are compiled from publicly available information on **Safimaltib** and general best practices for in vivo studies with PDX models. Researchers should adapt these



protocols based on their specific experimental design and institutional guidelines.

## Protocol 1: Establishment of B-cell Lymphoma PDX Models

This protocol outlines the general procedure for implanting patient tumor tissue into immunodeficient mice.

#### Materials:

- Freshly obtained patient B-cell lymphoma tissue (under sterile conditions)
- Immunodeficient mice (e.g., NOD/SCID, NSG)
- Surgical instruments (scalpels, forceps)
- Phosphate-buffered saline (PBS), sterile
- Matrigel (optional)
- Anesthetics

#### Procedure:

- Within 2-4 hours of surgical resection, transport the tumor tissue in sterile PBS on ice.
- In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 2-3 mm<sup>3</sup>).
- Anesthetize the recipient immunodeficient mouse according to approved institutional protocols.
- Make a small incision in the skin on the flank of the mouse.
- Using forceps, create a subcutaneous pocket.
- Implant one to two tumor fragments into the subcutaneous pocket. Alternatively, tumor fragments can be mixed with Matrigel before implantation to improve engraftment rates.



- Close the incision with surgical clips or sutures.
- Monitor the mice regularly for tumor growth by caliper measurement.
- Once tumors reach a volume of approximately 1000-1500 mm<sup>3</sup>, the mouse is euthanized, and the tumor can be harvested for passaging into new cohorts of mice or for cryopreservation.



Click to download full resolution via product page

Figure 2: General workflow for the establishment of patient-derived xenograft models.



## Protocol 2: In Vivo Efficacy Study of Safimaltib in PDX Models

This protocol provides a framework for conducting a preclinical efficacy study of **Safimaltib** in established B-cell lymphoma PDX models.

#### Materials:

- Established B-cell lymphoma PDX-bearing mice (tumor volume ~100-200 mm³)
- **Safimaltib** (JNJ-67856633)
- Vehicle components: DMSO, PEG300, Tween-80, Saline
- · Oral gavage needles
- · Calipers for tumor measurement

Drug Formulation (Vehicle): A common vehicle for oral administration of hydrophobic compounds in mice consists of:

- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline

Prepare the vehicle by adding each component sequentially and ensuring complete dissolution.

#### Procedure:

- Once tumors in the PDX-bearing mice reach an average volume of 100-200 mm<sup>3</sup>, randomize the animals into treatment and control groups (n=8-10 mice per group).
- Prepare the **Safimaltib** formulation at the desired concentrations (e.g., 10, 30, 100 mg/kg) in the prepared vehicle.



- Administer Safimaltib or vehicle control to the respective groups via oral gavage (p.o.). A
  typical administration volume is 10 mL/kg.
- Based on preclinical data, a twice-daily (b.i.d.) dosing schedule is recommended.[4]
- Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice as an indicator of toxicity.
- Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a humane endpoint.
- At the end of the study, euthanize the mice and collect tumors for pharmacodynamic and biomarker analysis.

#### Pharmacodynamic Endpoints:

- Measure levels of uncleaved BCL10 in tumor lysates by Western blot or other quantitative protein assays.
- Measure serum levels of IL-10 by ELISA.[4]

### Conclusion

**Safimaltib** has demonstrated promising preclinical activity in PDX models of B-cell lymphomas, particularly in subtypes with mutations that confer resistance to other targeted therapies. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of MALT1 inhibition in clinically relevant preclinical models. As more detailed data from ongoing clinical trials and preclinical studies become available, these guidelines will be further refined to optimize the use of **Safimaltib** in the development of novel cancer therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. | BioWorld [bioworld.com]
- 5. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Safimaltib in Patient-Derived Xenograft (PDX) Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8196047#using-safimaltib-in-patient-derived-xenograft-pdx-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com